Cas no 2363-23-7 (Benzene,1-(methylthio)-2,4-dinitro-)

Benzene,1-(methylthio)-2,4-dinitro- structure
2363-23-7 structure
Product Name:Benzene,1-(methylthio)-2,4-dinitro-
Numero CAS:2363-23-7
MF:C7H6N2O4S
MW:214.198540210724
CID:257327
PubChem ID:95251
Update Time:2025-04-19

Benzene,1-(methylthio)-2,4-dinitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-(methylthio)-2,4-dinitro-
    • 1-methylsulfanyl-2,4-dinitrobenzene
    • (2,4-dinitro-phenyl)-methyl sulfide
    • (2,4-Dinitro-phenyl)-methyl-sulfid
    • 1-Methylmercapto-2,4-dinitrobenzene
    • 1-Methylthio-2,4-dinitrobenzene
    • 2,4-Dinitro-1-(methylthio)benzene
    • 2,4-Dinitrothioanisole
    • 2.4-Dinitro-1-methylmercapto-benzol
    • 2.4-Dinitro-thioanisol
    • methyl 2,4-dinitriophenyl sulfide
    • Methyl 2,4-dinitrophenyl sulfide
    • Sulfide,2,4-dinitrophenyl methyl
    • Benzene, 2,4-dinitro-1-(methylthio)- (9CI)
    • 1-(methylthio)-2,4-dinitrobenzene
    • Benzene, 2,4-dinitro-1-(methylthio)-
    • Benzene, 1-(methylthio)-2,4-dinitro-
    • DTXSID30178302
    • 2363-23-7
    • BRN 2054390
    • UNII-RBN9L8V33S
    • CCRIS 1804
    • 2,4-Dinitrophenyl methyl sulfide
    • RBN9L8V33S
    • SCHEMBL8973665
    • NSC-25819
    • NSC25819
    • AKOS003235646
    • 1-Methylsulfanyl-2,4-dinitro-benzene
    • NSC 25819
    • Sulfide, 2,4-dinitrophenyl methyl
    • Inchi: 1S/C7H6N2O4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3
    • Chiave InChI: CQLUVMHXDVLHSK-UHFFFAOYSA-N
    • Sorrisi: S(C)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 214.00500
  • Massa monoisotopica: 214.005
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 117Ų

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 342°C at 760 mmHg
  • Punto di infiammabilità: 160.6°C
  • Indice di rifrazione: 1.631
  • PSA: 116.94000
  • LogP: 3.27130

Benzene,1-(methylthio)-2,4-dinitro- Metodo di produzione

Benzene,1-(methylthio)-2,4-dinitro- Letteratura correlata

  • 1. 591. Oxidation of organic sulphides. Part VII. The mechanism of autoxidation of but-2-enyl methyl sulphide, methyl 1-methylbut-2-enyl sulphide, and n-butyl methyl sulphide
    L. Bateman,J. I. Cunneen,J. Ford J. Chem. Soc. 1956 3056
  • 2. Photolysis of compounds containing an o-nitroarylthio-substituent
    R. S. Goudie,P. N. Preston J. Chem. Soc. C 1971 3081
  • 3. Oxidation of organic sulphides. Part IV. Autoxidation of cyclohex-2-enyl methyl sulphide
    L. Bateman,F. W. Shipley J. Chem. Soc. 1955 1996
  • 4. 578. The structure of “isothiohydantoin” and related compounds
    W. Davies,J. A. Maclaren J. Chem. Soc. 1951 2595
  • 5. Kinetics and mechanism of oxidation of 2,4-dinitrophenylhydrazine, p-nitrophenylhydrazine, and p-tolylhydrazine with potassium hexacyanoferrate(III) in acidic perchlorate media
    Ashok K. Gupta,Bharati Gupta,Abhay K. Gupta,Yugul K. Gupta J. Chem. Soc. Dalton Trans. 1984 2599
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